molecular formula C24H27NO3S2 B12166533 (5Z)-3-(4-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12166533
M. Wt: 441.6 g/mol
InChI Key: DUDANSXBYVGRLT-XLNRJJMWSA-N
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Description

The compound (5Z)-3-(4-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and an octyloxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 4-(octyloxy)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, with a catalytic amount of an acid, such as hydrochloric acid or sulfuric acid. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thioxo group can be reduced to a thiol group under appropriate conditions.

    Substitution: The benzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-3-(4-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The benzylidene moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-hydroxyphenyl)-5-[4-(methoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-hydroxyphenyl)-5-[4-(ethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-hydroxyphenyl)-5-[4-(butoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(4-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one lies in its octyloxybenzylidene moiety, which imparts distinct physicochemical properties, such as increased lipophilicity and enhanced membrane permeability. These properties can influence the compound’s biological activity and make it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H27NO3S2

Molecular Weight

441.6 g/mol

IUPAC Name

(5Z)-3-(4-hydroxyphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H27NO3S2/c1-2-3-4-5-6-7-16-28-21-14-8-18(9-15-21)17-22-23(27)25(24(29)30-22)19-10-12-20(26)13-11-19/h8-15,17,26H,2-7,16H2,1H3/b22-17-

InChI Key

DUDANSXBYVGRLT-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O

Origin of Product

United States

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